molecular formula C21H23NO3S B1671807 Imrecoxib CAS No. 395683-14-4

Imrecoxib

カタログ番号: B1671807
CAS番号: 395683-14-4
分子量: 369.5 g/mol
InChIキー: AXMZZGKKZDJGAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

イムレコキシブの合成には、いくつかの重要なステップが含まれます。

    臭素化反応:

    カップリング反応: INT-1は、パラジウムと無機塩の存在下で、4-メチルチオフェニルボロン酸とカップリングしてINT-2を形成します。

    酸化反応: INT-2は、m-クロロ過安息香酸と反応してINT-3を生成します。

    バートン-ザードピロール合成: INT-3は、アルカリ性条件下で2,2-ジエトキシ-1-イソシアノエタンと反応してINT-4を生成します。

    過酸化水素反応: 次に、INT-4は過酸化水素と反応してINT-5を形成します。

    N-アルキル化反応: 最後に、INT-5はアルカリ性条件下でジプロピル硫酸でN-アルキル化反応を行い、イムレコキシブを得ます.

化学反応の分析

イムレコキシブは、さまざまな化学反応を起こします。これには以下が含まれます。

これらの反応で一般的に使用される試薬や条件には、以下が含まれます。

    酸化剤: 過酸化水素、m-クロロ過安息香酸。

    還元剤:

    触媒: パラジウムは、カップリング反応で一般的に使用されます。

科学研究の応用

イムレコキシブは、さまざまな科学研究で応用されています。

科学的研究の応用

Introduction to Imrecoxib

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID). Approved for clinical use in 2011, it primarily serves to alleviate symptoms associated with osteoarthritis. Recent research has expanded its potential applications, suggesting efficacy in various conditions beyond its initial indications.

Pharmacological Properties

This compound operates through the selective inhibition of COX-2, which plays a crucial role in the inflammatory process. This selective action aims to minimize gastrointestinal and cardiovascular side effects commonly associated with non-selective NSAIDs. The pharmacokinetics of this compound indicate substantial first-pass metabolism, leading to the formation of active metabolites that contribute to its therapeutic effects .

Key Pharmacokinetic Data

ParameterNon-Elderly SubjectsElderly Subjects
C_max (M0)Reference ValueIncreased by 39%
AUC 0-t (M0)Reference ValueIncreased by 34%
AUC 0-∞ (M0)Reference ValueIncreased by 27%

This table illustrates the differences in pharmacokinetics between non-elderly and elderly subjects, highlighting the need for careful dosing in older populations .

Osteoarthritis

This compound is primarily indicated for the management of osteoarthritis symptoms. Clinical trials have demonstrated its efficacy in reducing pain and improving joint function, making it a valuable option for patients suffering from this chronic condition .

Idiopathic Pulmonary Fibrosis

Recent studies suggest that this compound may have off-label applications in treating idiopathic pulmonary fibrosis. Research indicates that it can attenuate bleomycin-induced lung injury in mice by inhibiting inflammation and modulating key signaling pathways, such as TGF-β1/ERK1/2 .

Cancer Treatment

This compound has shown promise in oncology, particularly concerning lung and colon cancers. Studies have demonstrated its ability to inhibit tumor growth and metastasis when combined with other chemotherapeutic agents:

  • Lung Cancer : In xenograft models, this compound enhanced the effects of lobaplatin, leading to reduced tumor invasion and improved survival rates .
  • Colon Cancer : It has been shown to synergistically enhance the anti-tumor effects of oxaliplatin by modulating apoptosis-related proteins such as Survivin and Caspase-3 .

Perioperative Pain Management

This compound may also be beneficial in managing perioperative pain, providing an alternative analgesic option that minimizes opioid use and associated side effects .

Hand-Foot Syndrome

There is emerging evidence that this compound can alleviate symptoms associated with hand-foot syndrome, a common side effect of certain chemotherapeutic agents. This application could improve patient quality of life during cancer treatment .

Case Study 1: this compound in Lung Cancer

A study involving male BALB/c nude mice demonstrated that this compound administration significantly inhibited the invasion and metastasis of lung adenocarcinoma cells. The combination treatment with lobaplatin resulted in a marked decrease in tumor size compared to controls .

Case Study 2: this compound for Idiopathic Pulmonary Fibrosis

In a model of idiopathic pulmonary fibrosis induced by bleomycin, mice treated with this compound showed reduced inflammation and fibrosis compared to untreated controls. Histopathological analysis confirmed these findings, indicating its potential as a therapeutic agent for lung diseases .

作用機序

イムレコキシブは、炎症過程に関与するCOX-2酵素を選択的に阻害することで効果を発揮します。 COX-2を阻害することで、イムレコキシブは、プロ炎症性プロスタグランジンの産生を抑制し、痛みと炎症を軽減します 関与する分子標的と経路には、COX-2、血管内皮増殖因子(VEGF)-C、およびマトリックスメタロプロテアーゼ(MMP)-9の発現のダウンレギュレーションが含まれます .

類似化合物の比較

イムレコキシブは、セレコキシブやロフェコキシブなどの他のCOX-2選択的阻害剤と比較されています。これらの化合物はすべて同様の作用機序を共有していますが、イムレコキシブにはいくつかの独自の特徴があります。

類似した化合物には、以下が含まれます。

イムレコキシブは、COX-1とCOX-2のバランスのとれた阻害により、高齢者や消化器系および心臓血管の副作用のリスクが高い患者に適しています .

生物活性

Imrecoxib is a novel and selective cyclooxygenase-2 (COX-2) inhibitor, primarily developed for the treatment of osteoarthritis and other inflammatory conditions. It has gained attention due to its favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly in terms of gastrointestinal toxicity.

This compound exerts its biological effects primarily through the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. Unlike COX-1, which protects the gastric mucosa, COX-2 is induced during inflammatory responses. This compound's selectivity minimizes gastrointestinal side effects while maintaining anti-inflammatory efficacy.

In Vitro Studies

Research indicates that this compound has a significant inhibitory effect on COX-2 activity. In a study using murine peritoneal macrophages, this compound demonstrated an IC50 value of 18 ± 4 nmol/L for COX-2 and 115 ± 28 nmol/L for COX-1, indicating a selectivity ratio of approximately 6.39 . This suggests that this compound is more effective at inhibiting COX-2 than COX-1, aligning with its intended therapeutic use.

Table 1: IC50 Values for this compound

EnzymeIC50 Value (nmol/L)
COX-1115 ± 28
COX-218 ± 4

In Vivo Studies

In vivo studies have further validated the anti-inflammatory effects of this compound. In rat models of carrageenan-induced paw edema and adjuvant-induced arthritis, this compound significantly reduced inflammation and pain . These findings are consistent with its pharmacological profile as a COX-2 inhibitor.

Comparative Studies

Recent clinical trials have compared this compound with other NSAIDs, such as celecoxib. A study involving patients with axial spondyloarthritis (axSpA) showed that this compound provided non-inferior pain relief compared to celecoxib over a six-month period. Key efficacy indicators, including the Ankylosing Spondylitis Disease Activity Score (ASDAS) and other clinical measures, improved significantly in both treatment groups .

Table 2: Clinical Efficacy Comparison

Treatment GroupASDAScrp ImprovementClinical Remission Rate (%)
This compoundp < 0.0521.1
Celecoxibp < 0.0520.5
TNFi + this compoundp < 0.0513.3
TNFi + Celecoxibp < 0.0513.3

Safety Profile

This compound has shown a favorable safety profile in clinical settings. It is well tolerated among both elderly and non-elderly populations, exhibiting minimal gastrointestinal and cardiovascular side effects . The pharmacokinetics of this compound reveal a half-life of approximately 20 hours, with peak plasma concentrations occurring around two hours post-administration .

Case Studies

Case Study: Postoperative Pain Management

In a clinical trial assessing postoperative pain relief following oral surgery, this compound was found to provide effective analgesia comparable to celecoxib, with no significant differences in pain relief scores between the two groups . This supports its use in various pain management scenarios beyond osteoarthritis.

Case Study: Osteoarthritis Treatment

This compound has been extensively studied in patients with knee osteoarthritis, demonstrating significant improvements in pain and function compared to placebo groups. The incidence of adverse events was low, reinforcing its potential as a safer alternative to traditional NSAIDs .

特性

IUPAC Name

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMZZGKKZDJGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395683-14-4
Record name Imrecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imrecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMRECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imrecoxib
Reactant of Route 2
Imrecoxib
Reactant of Route 3
Reactant of Route 3
Imrecoxib
Reactant of Route 4
Reactant of Route 4
Imrecoxib
Reactant of Route 5
Imrecoxib
Reactant of Route 6
Reactant of Route 6
Imrecoxib
Customer
Q & A

Q1: What is the primary mechanism of action of imrecoxib?

A1: this compound exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]

Q2: How does the selectivity of this compound for COX-2 compare to other NSAIDs?

A2: this compound is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]

Q3: What are the downstream effects of COX-2 inhibition by this compound?

A3: By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly provided in the provided research abstracts.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for this compound.

Q6: What is known about the stability of this compound under various conditions?

A6: Research indicates that this compound demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.

Q8: Have any computational studies been conducted on this compound?

A8: Yes, molecular docking studies have been performed to investigate the binding affinity of this compound to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []

Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: The provided research abstracts primarily focus on the clinical evaluation of this compound tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.

Q10: Is there information regarding the compliance of this compound development and production with SHE regulations?

A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Details about its manufacturing processes and compliance with SHE regulations are not discussed.

Q11: What is the ADME profile of this compound?

A12: this compound is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]

Q12: Are there any known drug-drug interactions with this compound?

A13: While this compound is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]

Q13: What preclinical models have been used to investigate the efficacy of this compound?

A13: Preclinical studies have employed various animal models, including:

  • Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of this compound. []
  • Rat adjuvant-induced arthritis: This model evaluates the efficacy of this compound in chronic inflammatory arthritis. []
  • A549 cell nude mice xenograft model: This model explores the potential of this compound in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []

Q14: What clinical trials have been conducted with this compound?

A14: Several clinical trials have investigated the efficacy and safety of this compound in humans, mainly focusing on:

  • Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of this compound in relieving pain and improving function in patients with knee OA. [, ]
  • Axial Spondyloarthritis (axSpA): Studies have shown this compound to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
  • Postoperative Pain: this compound has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: The provided research abstracts do not specifically address resistance mechanisms to this compound.

Q16: Have any targeted drug delivery strategies been explored for this compound?

A16: The research abstracts provided do not discuss targeted drug delivery strategies for this compound.

Q17: What analytical methods have been used to characterize and quantify this compound?

A17: Several analytical techniques have been employed in this compound research:

  • High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound and its metabolites in various matrices, including tablets and biological samples. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of this compound and its metabolites in biological samples, particularly plasma. [, , ]

Q18: Is there information available regarding the environmental impact and degradation of this compound?

A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of this compound.

Q19: Has this compound been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?

A19: Yes, several studies have compared this compound with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:

  • Efficacy: Studies suggest comparable efficacy between this compound and celecoxib in managing OA and axSpA. [, , ]
  • Safety: this compound appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
  • Cost-Effectiveness: Research indicates that this compound may be more cost-effective than celecoxib for treating OA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。